

(S)-3-Ethoxypyrrolidine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-Ethoxypyrrolidine

Cat. No.: B181157

[Get Quote](#)

Technical Guide: (S)-3-Ethoxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-3-Ethoxypyrrolidine**, a chiral heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide focuses on its fundamental properties, a proposed synthetic route based on established chemical principles, and the broader context of the pyrrolidine scaffold in drug discovery. The information is presented to support research and development activities involving this and related structures.

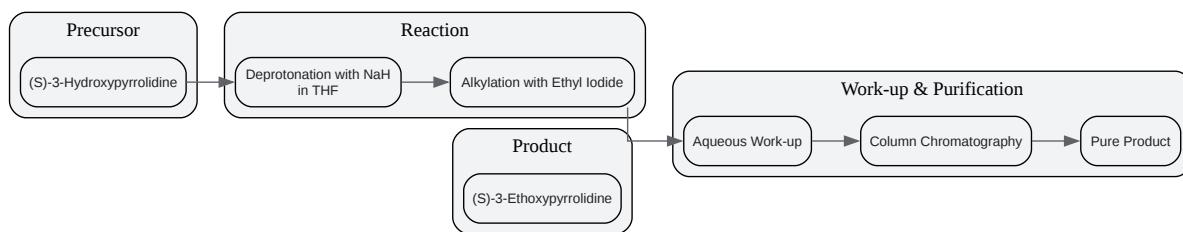
Physicochemical Data

While a specific CAS number for **(S)-3-Ethoxypyrrolidine** is not found in readily accessible chemical databases, its molecular formula is C₆H₁₃NO, with a calculated molecular weight of 115.17 g/mol. For comparative purposes, the table below provides data for the parent pyrrolidine ring and a key potential precursor, (S)-3-Hydroxypyrrolidine.

Property	Pyrrolidine	(S)-3-Hydroxypyrrolidine
CAS Number	123-75-1 [1]	100243-39-8 [2]
Molecular Formula	C ₄ H ₉ N [1]	C ₄ H ₉ NO [2]
Molecular Weight	71.12 g/mol [1]	87.12 g/mol [2]
Appearance	Colorless liquid [1]	Data not available
Boiling Point	87 °C [1]	Data not available
Melting Point	-63 °C [1]	Data not available
Solubility in Water	Miscible [1]	Data not available

Synthesis of (S)-3-Ethoxypyrrolidine

The synthesis of **(S)-3-Ethoxypyrrolidine** can be achieved through various methods, with the Williamson ether synthesis being a common and effective approach. This method involves the O-alkylation of a corresponding alcohol, in this case, (S)-3-Hydroxypyrrolidine.


Objective: To synthesize **(S)-3-Ethoxypyrrolidine** from (S)-3-Hydroxypyrrolidine.

Materials:

- (S)-3-Hydroxypyrrolidine
- Strong base (e.g., Sodium hydride)
- Ethylating agent (e.g., Ethyl iodide)
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- A solution of (S)-3-Hydroxypyrrolidine in anhydrous tetrahydrofuran is cooled to 0 °C.
- Sodium hydride is added portion-wise to the solution to facilitate the deprotonation of the hydroxyl group, forming the sodium alkoxide.
- The reaction mixture is stirred at room temperature to ensure the complete formation of the alkoxide.
- Ethyl iodide is then added to the mixture, and the reaction is monitored for completion using thin-layer chromatography.
- Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
- The product is extracted from the aqueous layer using ethyl acetate.
- The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The resulting crude product is purified by column chromatography to yield pure **(S)-3-Ethoxypyrrolidine**.

[Click to download full resolution via product page](#)

Caption: Williamson Ether Synthesis of **(S)-3-Ethoxypyrrolidine**.

Role in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of biologically active compounds and approved drugs.^[3] The introduction of an ethoxy group at the 3-position of the pyrrolidine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, polarity, and its ability to act as a hydrogen bond acceptor. These modifications can be critical for optimizing a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its pharmacodynamic interactions with biological targets.

Chiral 3-substituted pyrrolidines are valuable building blocks in the synthesis of enantiomerically pure pharmaceuticals. The stereochemistry at the 3-position is often crucial for achieving selective and potent biological activity. While the specific biological targets of **(S)-3-Ethoxypyrrolidine** are not yet defined, its structural motif suggests potential applications in areas where other pyrrolidine derivatives have shown promise, including as enzyme inhibitors, receptor modulators, and central nervous system agents.

Potential Signaling Pathway Interactions

Without specific biological data for **(S)-3-Ethoxypyrrolidine**, a definitive signaling pathway cannot be outlined. However, based on the known pharmacology of structurally related pyrrolidine compounds, it is plausible that this molecule could be designed to interact with a variety of biological targets. For instance, many kinase inhibitors incorporate heterocyclic scaffolds, and should **(S)-3-Ethoxypyrrolidine** be developed as such, it could potentially modulate signaling pathways frequently implicated in diseases like cancer, such as the MAPK/ERK pathway. Further research and biological screening are necessary to identify its specific molecular targets and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-3-Ethoxypyrrolidine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181157#s-3-ethoxypyrrolidine-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com